molecular formula C6H11N3O B043704 3-Tert-butyl-1,2,4-oxadiazol-5-amine CAS No. 114065-37-1

3-Tert-butyl-1,2,4-oxadiazol-5-amine

Cat. No.: B043704
CAS No.: 114065-37-1
M. Wt: 141.17 g/mol
InChI Key: ILUUSWWGUOPVLO-UHFFFAOYSA-N
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Description

3-Tert-butyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1,2,4-oxadiazol-5-amine typically involves the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts. One common method uses p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts. The reaction proceeds through the formation of a nitrile oxide intermediate, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Tert-butyl-1,2,4-oxadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes. The compound’s structure allows it to modulate these receptors’ activity, potentially leading to therapeutic effects in conditions like epilepsy and neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features but without the tert-butyl group.

    3-Methyl-1,2,4-oxadiazol-5-amine: A derivative with a methyl group instead of a tert-butyl group.

    5-Phenyl-1,2,4-oxadiazole: Another derivative with a phenyl group at the 5-position.

Uniqueness

3-Tert-butyl-1,2,4-oxadiazol-5-amine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it distinct from other oxadiazole derivatives and can affect its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-tert-butyl-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUUSWWGUOPVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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